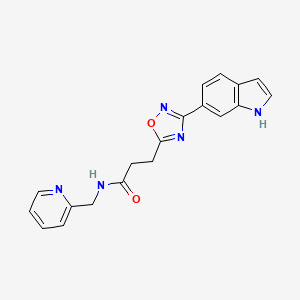![molecular formula C20H20N6O2 B12169425 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12169425.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and tetrazole intermediates. The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The tetrazole intermediate can be prepared by the cyclization of an azide with a nitrile in the presence of a strong acid or base.
The final coupling step involves the reaction of the indole intermediate with the tetrazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired benzamide compound. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while reduction of the benzamide group may produce the corresponding amine.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving indole and tetrazole moieties.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent, due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and tetrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins, modulating their activity and leading to the desired biological effects. The benzamide group can further enhance binding affinity and specificity by interacting with additional sites on the target molecule.
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other compounds that contain indole, tetrazole, or benzamide moieties. Similar compounds include:
N-[1-(2-hydroxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-ethyl-1H-tetrazol-1-yl)benzamide: The presence of an ethyl group instead of a methyl group on the tetrazole ring can influence the compound’s steric and electronic properties.
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzoic acid: The carboxylic acid group in place of the benzamide group can alter the compound’s acidity and binding interactions.
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)19-8-4-3-6-16(19)20(27)21-17-7-5-9-18-15(17)10-11-25(18)12-13-28-2/h3-11H,12-13H2,1-2H3,(H,21,27) |
InChI Key |
DNBCEPOKKUBJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12169346.png)
![N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide](/img/structure/B12169349.png)
methanone](/img/structure/B12169354.png)
![2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12169359.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12169375.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169376.png)
![N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide](/img/structure/B12169385.png)
![methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12169388.png)

![N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12169391.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12169398.png)


![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12169418.png)
